molecular formula C9H21Cl2N3O B1402542 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-39-8

4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride

Cat. No.: B1402542
CAS No.: 1361111-39-8
M. Wt: 258.19 g/mol
InChI Key: SDGUGZQHAADGKN-UHFFFAOYSA-N
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Description

This compound, also referred to as an IMPDH inhibitor or Tiazofurin, has gained attention due to its unique chemical structure and properties.

Scientific Research Applications

4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an IMPDH inhibitor, playing a crucial role in the regulation of cellular metabolism and proliferation. Additionally, its unique properties make it valuable in industrial applications, particularly in the development of pharmaceuticals and bioactive molecules.

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazine derivatives and exploring their potential applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the methods employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the piperazine moiety, which is known for its chemical reactivity .

Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents depending on the desired transformation . The reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.

Major Products Formed: The major products formed from these reactions include various substituted piperazines, which can be further functionalized to enhance their biological and chemical properties .

Mechanism of Action

The mechanism of action of 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride involves its role as an IMPDH inhibitor. This compound targets the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for the synthesis of guanine nucleotides. By inhibiting IMPDH, the compound disrupts nucleotide synthesis, leading to reduced cellular proliferation and metabolic activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share structural similarities with 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride but differ in their specific functional groups and biological activities.

Uniqueness: What sets this compound apart is its specific inhibition of IMPDH, making it a valuable tool in research focused on cellular metabolism and proliferation. Its unique chemical structure also allows for diverse functionalization, enhancing its applicability in various scientific fields .

Properties

IUPAC Name

N-methyl-4-propan-2-ylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-7(2)12-5-4-11-8(6-12)9(13)10-3;;/h7-8,11H,4-6H2,1-3H3,(H,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGUGZQHAADGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(C1)C(=O)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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